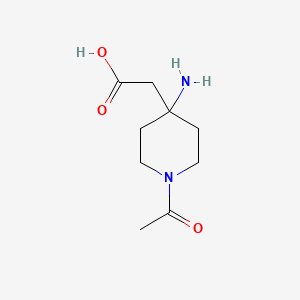
2-(1-Acetyl-4-aminopiperidin-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Metabolic Pathway Insights
Research on compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and its impact on human metabolism gives insight into how similar compounds might be used to study or influence metabolic pathways. For instance, Leonard et al. (1997) reported a case of acute hepatitis caused by exposure to 2,4-D, showcasing the metabolic impact of chemical exposure and the body's response to toxic substances. Such studies can help in understanding the metabolic processing of similar compounds and their potential toxicological effects (Leonard et al., 1997).
Treatment Potential
N-Acetyl Cysteine (NAC), an amino acid with the ability to modulate glutamate levels, has been explored for its therapeutic potential in various conditions. Grant et al. (2007) investigated NAC's efficacy in treating pathological gambling, suggesting the potential of amino acids and their derivatives in modulating neurotransmitter systems for therapeutic purposes (Grant et al., 2007). Similar research could explore the applications of "2-(1-Acetyl-4-aminopiperidin-4-yl)acetic acid" in neurological or psychiatric conditions.
Biochemical Properties and Drug Development
The biochemical properties of compounds like "2-(1-Acetyl-4-aminopiperidin-4-yl)acetic acid" can be crucial in drug development, especially in understanding their role as intermediates or active agents in pharmaceuticals. For example, the study of N-[11C]Methylpiperidin-4-yl propionate in assessing acetylcholinesterase activity in the human brain by Koeppe et al. (1999) illustrates how specific compounds can be used in neuroimaging to evaluate enzyme activity and potential drug targets (Koeppe et al., 1999).
将来の方向性
特性
IUPAC Name |
2-(1-acetyl-4-aminopiperidin-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-7(12)11-4-2-9(10,3-5-11)6-8(13)14/h2-6,10H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEECVCIOMKZJHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Acetyl-4-aminopiperidin-4-yl)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

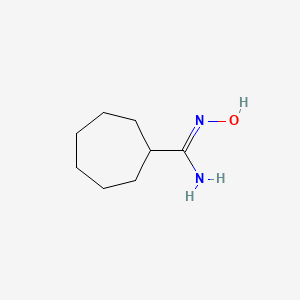
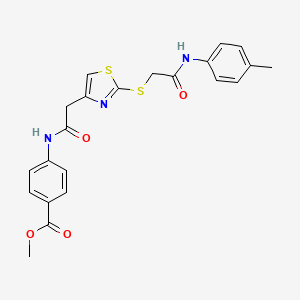
![(E)-N'-{7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2875679.png)
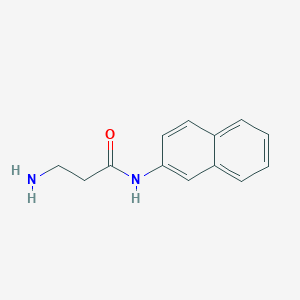
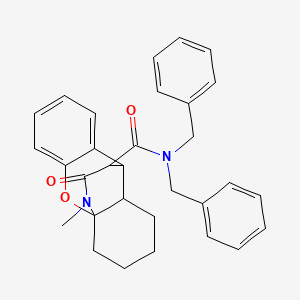
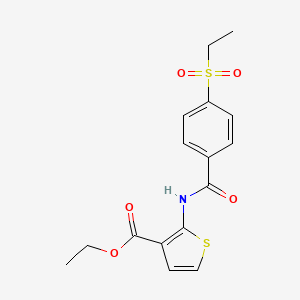
![3-[3-(4-Chlorophenyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B2875687.png)
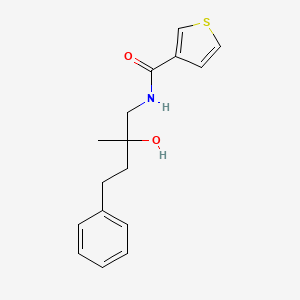
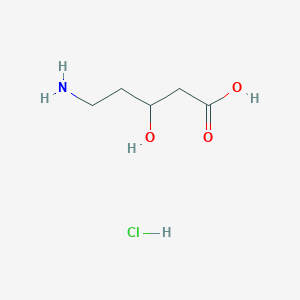
![2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2875693.png)
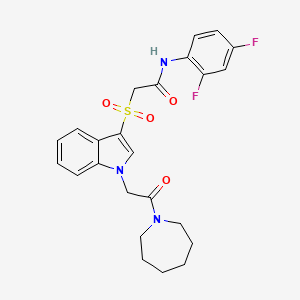
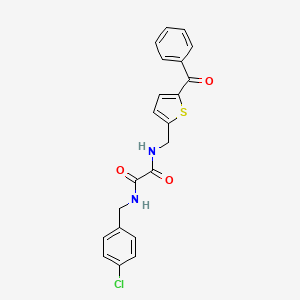
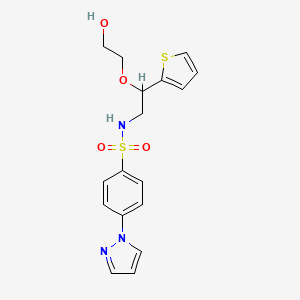
![N-benzyl-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2875700.png)